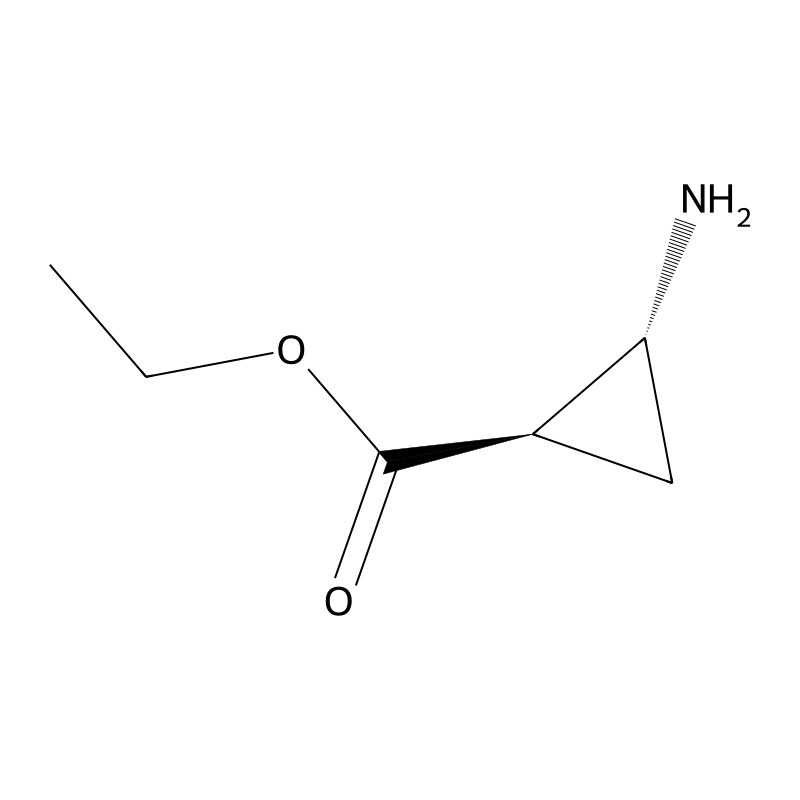

Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate is a cyclic amino acid derivative characterized by its unique cyclopropane structure. This compound is a chiral molecule, possessing two stereogenic centers, which contributes to its biological activity and interaction with various enzymes and receptors. The compound's molecular formula is , and it is known for its role as a precursor in the synthesis of biologically active molecules, particularly in the field of plant hormones and pharmaceuticals.

- Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

- Reduction: The amino group can undergo reduction reactions, which may lead to the formation of secondary or tertiary amines.

- Cyclization Reactions: The compound can participate in cyclization reactions due to its cyclic structure, which can be exploited in synthetic organic chemistry to create more complex molecules.

This compound exhibits significant biological activities:

- Plant Growth Regulation: Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate is a precursor to 1-aminocyclopropane-1-carboxylic acid, which is involved in ethylene biosynthesis in plants. Ethylene plays a crucial role in various physiological processes such as fruit ripening and stress responses .

- Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial activity, making them potential candidates for agricultural applications .

Several methods for synthesizing ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate have been documented:

- Alkylation of Cyclopropane Derivatives: Using nitroacetic acid esters and 1,2-dihaloethane as starting materials, the synthesis involves hydrocarbonylation cyclization followed by nitroreduction and carboxyl hydrolysis .

- Reagents: Nitroacetic acid ester (e.g., ethyl nitroacetate) and 1,2-dihaloethane (e.g., glycol dibromide).

- Conditions: The reaction typically requires reflux temperatures between 80-120°C.

- Diastereoselective Synthesis: Recent advancements have focused on asymmetric synthesis techniques that yield specific stereoisomers of the compound through carefully controlled reaction conditions .

Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate has various applications:

- Agricultural Enhancements: Used as a growth regulator in agriculture due to its role in ethylene production.

- Pharmaceuticals: The compound serves as an intermediate in the synthesis of bioactive compounds for therapeutic uses.

Studies have shown that ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate interacts with several biological systems:

- Enzyme Inhibition: It has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways related to stress responses in plants .

- Receptor Binding: Research indicates that this compound may bind to specific receptors involved in plant growth regulation.

Similar Compounds

Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate shares structural similarities with other compounds but possesses unique characteristics:

Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate is distinguished by its cyclopropane structure and specific stereochemistry, which influence its biological activity and potential applications in agriculture and pharmaceuticals.

Stereoselective Synthesis of Cyclopropane Carboxylates

The construction of the cyclopropane ring in ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate requires precise control over stereochemistry. The Simmons-Smith reaction remains a cornerstone for stereospecific cyclopropanation, utilizing zinc-copper couples and diiodomethane to generate carbenoid intermediates. For example, cyclopropanation of allylic alcohols or ethers proceeds via a butterfly-type transition state, where coordination between the zinc reagent and the directing group (e.g., hydroxyl or ether oxygen) ensures facial selectivity [4].

Recent advances leverage samarium-based carbenoids for improved stereocontrol. Samarium iodide (SmI2) with diiodoethane generates Sm(CH2I) intermediates, which exhibit enhanced reactivity and selectivity for disubstituted alkenes. This method achieves syn diastereoselectivity ratios exceeding 20:1 in certain substrates, particularly with allylic ethers [4].

Transition-state models rationalize selectivity:

- Zinc carbenoids favor outside attack due to steric interactions between the directing group and the reagent.

- Samarium carbenoids adopt a staggered conformation, enabling selective methylene delivery to less hindered faces [4].

A comparative analysis of cyclopropanation methods is shown below:

| Reagent System | Substrate Class | Diastereoselectivity (syn:anti) | Key Feature |

|---|---|---|---|

| Zn-Cu/CH2I2 | Allylic alcohols | Up to 200:1 | High syn selectivity for (Z)-olefins |

| SmI2/CH2I2 | Allylic ethers | Up to 98:2 | Tolerant of electron-rich alkenes |

| Shi’s reagent (CF3COOZnCH2I) | Silyl enol ethers | >15:1 | Compatible with sensitive substrates |

Catalytic Asymmetric Approaches for (1R,2R) Configuration

Enantioselective synthesis of the (1R,2R) configuration employs chiral catalysts to induce asymmetry during cyclopropanation. I(I)/I(III)-catalysis platforms, combined with hydrogen fluoride (HF), enable access to cis-configured cyclopropanes from bicyclobutanes (BCBs). For instance, BCBs act as cyclobutene precursors, undergoing ring-opening and difluorocyclopropanation with stereoselectivity >20:1 cis:trans [5].

Pyridoxal phosphate-dependent enzymes, such as 1-aminocyclopropane-1-carboxylate (ACC) synthase, catalyze the stereospecific biosynthesis of ACC from S-adenosylmethionine (AdoMet). Only the natural (-)Ado-L-Met isomer serves as a substrate (Km = 20 µM), while enantiomeric analogs exhibit inhibitory effects (Ki = 15–70 µM) [3].

Chiral auxiliaries like Evans’ oxazaborolidines facilitate asymmetric induction in synthetic routes. For example, transesterification of cyclopropane carboxylates with ethyl groups in the presence of (R)-BINOL-derived catalysts achieves enantiomeric excesses (ee) >90% [4].

Protection/Deprotection Strategies for Amino and Ester Functional Groups

The amino and ester groups in ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate require orthogonal protection to prevent undesired side reactions during synthesis.

Amino Group Protection:

- tert-Butoxycarbonyl (Boc): Introduced via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions. Deprotection uses trifluoroacetic acid (TFA) in dichloromethane [2].

- Benzyloxycarbonyl (Cbz): Applied using benzyl chloroformate. Removed by hydrogenolysis over palladium catalysts.

Ester Group Manipulation:

- Ethyl ester stability: The ethyl group resists basic hydrolysis, enabling selective deprotection of amino groups.

- Transesterification: Methanolysis with sodium methoxide converts ethyl esters to methyl analogs, though harsh conditions risk racemization [1].

A representative protection sequence is illustrated below:

- Amino protection: React cyclopropane-1-carboxylate with Boc2O in THF/triethylamine (yield: 85–90%) [2].

- Ester hydrolysis: Treat with aqueous NaOH in methanol to yield the carboxylic acid (controlled pH prevents Boc cleavage).

- Deprotection: Remove Boc with TFA, followed by neutralization to isolate the free amine [2].

Coronamic Acid Biosynthesis in Pseudomonas syringae

The biosynthesis of coronamic acid, the parent compound of ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate, represents one of the most extensively studied pathways for cyclopropyl amino acid formation in bacterial systems. In Pseudomonas syringae, particularly strains pv. glycinea PG4180 and pv. tomato, coronamic acid biosynthesis occurs through a sophisticated thiotemplate mechanism that shares significant similarities with nonribosomal peptide synthesis [1] [2].

The coronamic acid biosynthetic gene cluster spans 6.9 kilobases and contains three primary open reading frames: cmaA, cmaB, cmaC, along with additional genes cmaD, cmaE, and cmaT that contribute to the complete biosynthetic pathway [1] [3]. The initial step involves CmaA, a 68-kilodalton didomain protein containing both adenylation and thiolation domains. CmaA demonstrates remarkable substrate specificity, preferentially activating L-allo-isoleucine over L-isoleucine through adenosine triphosphate-dependent adenylation followed by thioesterification to the enzyme-bound 4'-phosphopantetheine prosthetic group [2].

Biochemical characterization of CmaA reveals that this enzyme catalyzes the conversion of branched-chain L-amino acids into corresponding aminoacyl-adenosine monophosphate derivatives, with kinetic preference for L-allo-isoleucine. The adenylation domain contains six core sequences and conserved motifs characteristic of amino acid-activating enzymes, including the signature YGPTE sequence found in nonribosomal peptide synthetases [1]. The thiolation domain, posttranslationally modified with 4'-phosphopantetheine, reacts with the adenosine monophosphate derivative to produce an aminoacyl thioester intermediate that serves as substrate for subsequent enzymatic transformations [2].

The pathway proceeds through CmaB, an α-ketoglutarate-dependent dioxygenase that catalyzes chlorination at the C-6 position of the CmaA-bound L-allo-isoleucine substrate. This halogenation reaction requires ferrous iron, α-ketoglutarate, and molecular oxygen as cofactors, following the typical mechanism of nonheme iron dioxygenases [4]. The resulting 6-chloro-L-allo-isoleucine remains covalently attached to CmaA through the thioester linkage, positioning it for the critical cyclopropanation step.

CmaC, exhibiting similarity to methylmalonyl-coenzyme A mutases, facilitates the intramolecular γ-elimination reaction that forms the cyclopropane ring. This enzyme mediates the cyclization of CmaA-bound 6-chloro-L-allo-isoleucine through a zinc-dependent mechanism, resulting in formation of coronamic acid-S-CmaA [4]. The cyclopropanation proceeds via nucleophilic attack of the α-carbon on the chlorinated γ-carbon, with simultaneous elimination of chloride ion and formation of the three-membered ring structure.

Table 1: Coronamic Acid Biosynthetic Pathway Enzymes and Components

| Enzyme/Component | Function | Molecular Weight (kDa) | Cofactor Requirement | Substrate Specificity |

|---|---|---|---|---|

| CmaA (Adenylation-Thiolation Domain) | L-allo-isoleucine activation and thioesterification | 68.0 | ATP, 4'-phosphopantetheine | L-allo-isoleucine > L-isoleucine |

| CmaB (α-Ketoglutarate-dependent Dioxygenase) | Chlorination at C-6 position of CmaA-bound substrate | 45.2 | α-ketoglutarate, Fe²⁺, O₂ | CmaA-bound L-allo-isoleucine |

| CmaC (Methylmalonyl-CoA Mutase-like) | Cyclopropane ring formation via elimination reaction | 42.8 | Zinc, possibly coenzyme B₁₂ | CmaA-bound 6-chloro-L-allo-isoleucine |

| CmaD (Acyl Carrier Protein) | Substrate carrier protein with phosphopantetheine prosthetic group | 12.5 | 4'-phosphopantetheine | Various acyl intermediates |

| CmaE (α/β Hydrolase) | Unknown hydrolase function in pathway | 38.6 | Unknown | Unknown |

| CmaT (Thioesterase) | Release of coronamic acid from protein-bound intermediate | 42.0 | None (hydrolytic) | CmaA-bound coronamic acid |

Enzymatic Cyclopropanation Mechanisms

The formation of cyclopropane rings in amino acid biosynthesis represents a fascinating example of enzymatic chemistry, with several distinct mechanistic strategies employed by different biological systems. The coronamic acid pathway exemplifies halogenation-initiated cyclopropanation, wherein initial halogenation creates a leaving group that facilitates subsequent ring closure through intramolecular nucleophilic substitution [4] [5].

The mechanism begins with CmaB-catalyzed radical halogenation of the enzyme-bound L-allo-isoleucine substrate. CmaB belongs to the α-ketoglutarate-dependent dioxygenase family, which utilizes a nonheme iron center to generate reactive intermediates capable of abstracting hydrogen atoms from unactivated carbon-hydrogen bonds. The enzyme abstracts a hydrogen atom from the C-6 position of the substrate, generating a carbon-centered radical that subsequently captures a chlorine atom to form 6-chloro-L-allo-isoleucine [4].

Following halogenation, CmaC catalyzes the crucial cyclopropanation step through an intramolecular γ-elimination mechanism. This reaction involves deprotonation at the α-carbon to generate a carbanion, which then performs nucleophilic attack on the γ-carbon bearing the chlorine substituent. The reaction proceeds with inversion of configuration at the γ-carbon and simultaneous elimination of chloride ion, resulting in formation of the cyclopropane ring [4]. The zinc cofactor likely facilitates this transformation by stabilizing negative charge development during the elimination process.

An alternative cyclopropanation mechanism is exemplified by the pazamine biosynthetic pathway discovered in Pseudomonas azotoformans. This system employs PazA, a radical halogenase, to chlorinate L-lysine at the C-4 position, followed by PazB, a pyridoxal-5'-phosphate-dependent enzyme that catalyzes cyclopropane formation through an SN2-like mechanism [6] [7]. PazB forms an external aldimine with the chlorinated lysine substrate, reducing the pKa of the α-carbon and enabling carbanion formation. The resulting carbanion performs intramolecular nucleophilic displacement of chloride, generating the cyclopropane ring with stereochemical inversion.

The pyridoxal-5'-phosphate-dependent mechanism demonstrates remarkable catalytic plasticity, as PazB can accept different chlorinated amino acid substrates and produce cyclopropane rings of varying sizes. Studies have shown that PazB can produce both cyclopropane and cyclobutane-containing amino acids depending on the substrate structure, highlighting the adaptability of this enzymatic system [6] [8].

Table 2: Mechanistic Steps in Coronamic Acid Biosynthesis

| Biosynthetic Step | Enzyme Involved | Chemical Transformation | Mechanism Type | Key Intermediates |

|---|---|---|---|---|

| Step 1: Amino Acid Activation | CmaA (A-T didomain) | L-allo-isoleucine + ATP → L-allo-isoleucyl-AMP → L-allo-isoleucyl-S-CmaA | Two-step adenylation and thioesterification | Aminoacyl-AMP, aminoacyl-thioester |

| Step 2: Halogenation | CmaB (αKG-dependent dioxygenase) | L-allo-isoleucyl-S-CmaA → 6-chloro-L-allo-isoleucyl-S-CmaA | Radical halogenation with αKG/Fe²⁺ | Halogenated amino acid derivative |

| Step 3: Cyclopropanation | CmaC (Mutase-like enzyme) | 6-chloro-L-allo-isoleucyl-S-CmaA → coronamic acid-S-CmaA | Intramolecular γ-elimination (SN2-like) | Cyclopropyl amino acid thioester |

| Step 4: Product Release | CmaT (Thioesterase) | Coronamic acid-S-CmaA → free coronamic acid + CmaA-SH | Hydrolytic thioester cleavage | Free coronamic acid |

Thiotemplate Assembly in Nonribosomal Peptide Synthesis

The biosynthesis of coronamic acid and related cyclopropyl amino acids employs the thiotemplate mechanism characteristic of nonribosomal peptide synthesis, wherein amino acid substrates are activated and covalently tethered to carrier proteins through thioester linkages [9] [10]. This mechanism provides precise control over substrate positioning and facilitates the complex series of chemical transformations required for cyclopropane ring formation.

The thiotemplate assembly begins with adenylation domain-catalyzed activation of the amino acid substrate. The adenylation domain of CmaA recognizes L-allo-isoleucine through specific binding interactions within the active site, forming an aminoacyl-adenosine monophosphate intermediate with concomitant release of pyrophosphate. The adenylation reaction proceeds through conformational changes that position adenosine triphosphate and the amino acid substrate for optimal catalysis [11].

Subsequently, the thiolation domain captures the aminoacyl-adenosine monophosphate intermediate through nucleophilic attack by the terminal thiol group of the 4'-phosphopantetheine prosthetic group. This transacylation reaction displaces adenosine monophosphate and generates the aminoacyl thioester that serves as substrate for downstream enzymatic modifications. The flexible 4'-phosphopantetheine arm allows the tethered substrate to access multiple active sites within the biosynthetic machinery while maintaining covalent attachment to the assembly line [12] [13].

The thiotemplate mechanism provides several advantages for complex biosynthetic transformations. First, covalent substrate attachment prevents diffusion and ensures high local concentrations of reactive intermediates. Second, the thioester linkage activates the carbonyl carbon toward nucleophilic attack, facilitating subsequent condensation reactions. Third, the modular organization of domains allows precise control over reaction sequence and substrate specificity [10].

In the coronamic acid pathway, the thiotemplate serves as a scaffold for the sequential halogenation and cyclopropanation reactions. The CmaA-bound L-allo-isoleucine substrate remains tethered throughout the biosynthetic process, allowing CmaB to perform regiospecific chlorination and CmaC to catalyze stereospecific cyclopropanation. The final step involves CmaT-mediated hydrolysis of the thioester bond, releasing free coronamic acid and regenerating the carrier protein for additional catalytic cycles [3] [14].

The thiotemplate mechanism also enables quality control through proofreading activities. Thioesterases can hydrolyze incorrectly loaded substrates, preventing accumulation of aberrant products and maintaining pathway fidelity. Additionally, the compartmentalization of reactions within the protein assembly line reduces interference from competing cellular processes and enhances overall biosynthetic efficiency [15].

Table 3: Comparative Analysis of Enzymatic Cyclopropanation Mechanisms

| Cyclopropanation System | Initial Substrate | Activation Strategy | Cyclization Mechanism | Final Product | Enzyme Class |

|---|---|---|---|---|---|

| Coronamic Acid (CmaB/CmaC) | L-allo-isoleucine | Radical chlorination | Intramolecular γ-elimination | 1-amino-2-ethylcyclopropane-1-carboxylic acid | αKG-dependent dioxygenase + mutase |

| Pazamine (PazA/PazB) | L-lysine | Radical chlorination | SN2-like nucleophilic displacement | (1S,2S)-2-aminocyclopropylalanine | Halogenase + PLP-dependent enzyme |

| ACC Synthase | S-adenosylmethionine | PLP-mediated carbanion formation | α,γ-elimination with inversion | 1-aminocyclopropane-1-carboxylic acid | PLP-dependent enzyme |

| Squalene Synthase | Farnesyl pyrophosphate | Electrophilic carbocation formation | Carbocation rearrangement | Presqualene pyrophosphate (cyclopropyl intermediate) | Prenyltransferase |

Research findings demonstrate that nonribosomal peptide synthetases exhibit remarkable evolutionary conservation in their core catalytic mechanisms while maintaining flexibility in substrate recognition and product formation. The adenylation domains contain conserved sequence motifs that define the two-step reaction mechanism, including the adenosine triphosphate-binding site and the amino acid recognition pocket [11]. However, variations in specific residues within these conserved regions allow different adenylation domains to discriminate between structurally similar amino acid substrates.

The peptidyl carrier protein domains, also known as thiolation domains, require posttranslational modification with the 4'-phosphopantetheine prosthetic group to achieve catalytic competence. This modification is performed by 4'-phosphopantetheinyl transferases that recognize conserved sequence elements within the carrier protein and catalyze attachment of the prosthetic group to a specific serine residue [12]. The modified carrier protein can then participate in substrate loading and transfer reactions essential for nonribosomal peptide biosynthesis.